molecular formula C14H17N3O2S B2927157 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1021051-87-5

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2927157
CAS No.: 1021051-87-5
M. Wt: 291.37
InChI Key: QFXWCHHPNYZCFZ-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is first functionalized to introduce the necessary reactive groups. Subsequent steps involve the formation of the oxadiazole ring and the attachment of the cyclohexanecarboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of substituted oxadiazole or cyclohexanecarboxamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

  • N-(Thiophen-2-ylmethyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of cyclohexane.

  • N-(Thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: Contains a triazolopyrimidine core instead of oxadiazole.

Uniqueness: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWCHHPNYZCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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